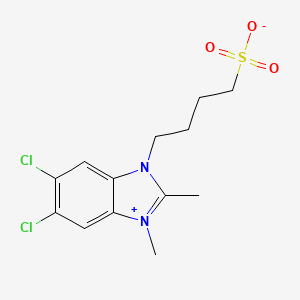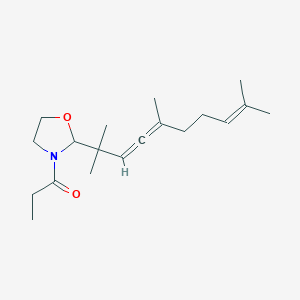
4-(5,6-dichloro-1,2-dimethyl-1H-benzimidazol-3-ium-3-yl)-1-butanesulfonate
Overview
Description
4-(5,6-dichloro-1,2-dimethyl-1H-benzimidazol-3-ium-3-yl)-1-butanesulfonate is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known as Hoechst 33342 and is a fluorescent dye that is commonly used in cell biology and molecular biology research.
Mechanism of Action
The mechanism of action of 4-(5,6-dichloro-1,2-dimethyl-1H-benzimidazol-3-ium-3-yl)-1-butanesulfonate involves intercalating into the minor groove of DNA. This results in the inhibition of DNA replication and transcription, leading to cell death. The compound also has a high affinity for adenine-thymine-rich regions of DNA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5,6-dichloro-1,2-dimethyl-1H-benzimidazol-3-ium-3-yl)-1-butanesulfonate include the inhibition of DNA replication and transcription, which leads to cell death. The compound also causes changes in the morphology of cells and affects the cell cycle progression. Additionally, it has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5,6-dichloro-1,2-dimethyl-1H-benzimidazol-3-ium-3-yl)-1-butanesulfonate in lab experiments include its high specificity and sensitivity for DNA staining. It is also easy to use and has a low toxicity profile. However, the limitations of this compound include its potential to interfere with cellular processes and its limited ability to penetrate the cell membrane in live cells.
Future Directions
There are several future directions for the use of 4-(5,6-dichloro-1,2-dimethyl-1H-benzimidazol-3-ium-3-yl)-1-butanesulfonate in scientific research. These include:
1. Development of new derivatives of Hoechst 33342 with improved properties such as increased cell permeability and reduced toxicity.
2. Investigation of the potential use of Hoechst 33342 in the diagnosis and treatment of cancer.
3. Study of the interaction of Hoechst 33342 with other DNA-binding compounds to determine their synergistic effects.
4. Development of new methods for the detection of DNA damage using Hoechst 33342.
5. Investigation of the potential use of Hoechst 33342 in the study of epigenetic modifications of DNA.
Conclusion:
In conclusion, 4-(5,6-dichloro-1,2-dimethyl-1H-benzimidazol-3-ium-3-yl)-1-butanesulfonate is a widely used fluorescent dye in scientific research due to its specificity and sensitivity for DNA staining. Its mechanism of action involves intercalating into the minor groove of DNA, leading to the inhibition of DNA replication and transcription. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Scientific Research Applications
The scientific research application of 4-(5,6-dichloro-1,2-dimethyl-1H-benzimidazol-3-ium-3-yl)-1-butanesulfonate is vast. This compound is primarily used as a fluorescent dye to stain DNA and RNA in living cells. It is also used to label stem cells, differentiate between live and dead cells, and study cell cycle progression.
properties
IUPAC Name |
4-(5,6-dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-9-16(2)12-7-10(14)11(15)8-13(12)17(9)5-3-4-6-21(18,19)20/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUFYLFINMOARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC(=C(C=C2N1CCCCS(=O)(=O)[O-])Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6-Dichloro-2,3-dimethylbenzimidazol-3-ium-1-yl)butane-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[1,4-butanediylbis(thio)]dithiophene](/img/structure/B3821515.png)


![1-[5-ethyl-2-(ethylthio)-3-thienyl]-N,N-dimethylmethanamine](/img/structure/B3821529.png)





![isopropyl 3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylate](/img/structure/B3821574.png)
![3-[4-(aminosulfonyl)butyl]-5-(ethoxycarbonyl)-1-ethyl-2-methyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B3821587.png)
![5-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3821603.png)
![4-methoxy-N-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methyl]benzenesulfonamide](/img/structure/B3821605.png)
